molecular formula C14H10FN3O B2553613 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile CAS No. 1428122-89-7

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile

Cat. No.: B2553613
CAS No.: 1428122-89-7
M. Wt: 255.252
InChI Key: KBCOBMMVVCHETL-UHFFFAOYSA-N
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Description

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile is a chemical compound that features a pyrimidine ring substituted with a fluoro-methoxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of a particular enzyme, thereby affecting the metabolic pathway in which the enzyme is involved .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Fluorophenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure but lacks the methoxy group.

    2-[2-(4-Methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure but lacks the fluoro group.

    2-[2-(3-Methoxy-4-fluorophenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure with different positioning of the methoxy and fluoro groups.

Uniqueness

The presence of both the fluoro and methoxy groups in 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-(4-fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c1-19-13-8-10(2-4-12(13)15)3-5-14-17-7-6-11(9-16)18-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOBMMVVCHETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC=CC(=N2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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